Penciclovir
Penciclovir
Penciclovir is a member of the class of 2-aminopurines that is guanine in which the hydrogen at position 9 is substituted by a 4-hydroxy-3-(hydroxymethyl)but-1-yl group. An antiviral drug, it is administered topically for treatment of herpes labialis. A prodrug, famciclovir, is used for oral administration. It has a role as an antiviral drug. It is a member of 2-aminopurines and a member of propane-1,3-diols. It is functionally related to a guanine.
Penciclovir is a synthetic acyclic guanine derivative with antiviral activity used for the treatment of various herpes simplex virus (HSV) infections. Displaying low toxicity and good selectivity, penciclovir is a nucleoside analogue.
Penciclovir is a Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of penciclovir is as a DNA Polymerase Inhibitor.
Penciclovir is a synthetic acyclic guanine derivative with antiviral activity, mainly used to treat infections from herpes simplex virus (HSV) types 1 and 2. In HSV infected cells, penciclovir is phosphorylated by viral thymidine kinase and subsequently converted by cellular kinases into the active metabolite, penciclovir triphosphate, which competitively inhibits viral HSV polymerase by blocking deoxyguanosine triphosphate substrate binding. As a result, herpes viral DNA synthesis and replication are selectively inhibited.
See also: Famciclovir (active moiety of).
Penciclovir is a synthetic acyclic guanine derivative with antiviral activity used for the treatment of various herpes simplex virus (HSV) infections. Displaying low toxicity and good selectivity, penciclovir is a nucleoside analogue.
Penciclovir is a Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of penciclovir is as a DNA Polymerase Inhibitor.
Penciclovir is a synthetic acyclic guanine derivative with antiviral activity, mainly used to treat infections from herpes simplex virus (HSV) types 1 and 2. In HSV infected cells, penciclovir is phosphorylated by viral thymidine kinase and subsequently converted by cellular kinases into the active metabolite, penciclovir triphosphate, which competitively inhibits viral HSV polymerase by blocking deoxyguanosine triphosphate substrate binding. As a result, herpes viral DNA synthesis and replication are selectively inhibited.
See also: Famciclovir (active moiety of).
Brand Name:
Vulcanchem
CAS No.:
39809-25-1
VCID:
VC0538946
InChI:
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
SMILES:
C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N
Molecular Formula:
C10H15N5O3
Molecular Weight:
253.26 g/mol
Penciclovir
CAS No.: 39809-25-1
Inhibitors
VCID: VC0538946
Molecular Formula: C10H15N5O3
Molecular Weight: 253.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Penciclovir is a member of the class of 2-aminopurines that is guanine in which the hydrogen at position 9 is substituted by a 4-hydroxy-3-(hydroxymethyl)but-1-yl group. An antiviral drug, it is administered topically for treatment of herpes labialis. A prodrug, famciclovir, is used for oral administration. It has a role as an antiviral drug. It is a member of 2-aminopurines and a member of propane-1,3-diols. It is functionally related to a guanine. Penciclovir is a synthetic acyclic guanine derivative with antiviral activity used for the treatment of various herpes simplex virus (HSV) infections. Displaying low toxicity and good selectivity, penciclovir is a nucleoside analogue. Penciclovir is a Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of penciclovir is as a DNA Polymerase Inhibitor. Penciclovir is a synthetic acyclic guanine derivative with antiviral activity, mainly used to treat infections from herpes simplex virus (HSV) types 1 and 2. In HSV infected cells, penciclovir is phosphorylated by viral thymidine kinase and subsequently converted by cellular kinases into the active metabolite, penciclovir triphosphate, which competitively inhibits viral HSV polymerase by blocking deoxyguanosine triphosphate substrate binding. As a result, herpes viral DNA synthesis and replication are selectively inhibited. See also: Famciclovir (active moiety of). |
---|---|
CAS No. | 39809-25-1 |
Product Name | Penciclovir |
Molecular Formula | C10H15N5O3 |
Molecular Weight | 253.26 g/mol |
IUPAC Name | 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one |
Standard InChI | InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18) |
Standard InChIKey | JNTOCHDNEULJHD-UHFFFAOYSA-N |
Isomeric SMILES | C1=NC2=C(N1CCC(CO)CO)NC(=NC2=O)N |
SMILES | C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N |
Canonical SMILES | C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N |
Appearance | Solid powder |
Colorform | White crystalline solid from water (monohydrate) ... also reported as colorless matted needles |
Melting Point | 275-277 °C 275-277 °C ... /also reported as/ 272-275 °C 275 - 277 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 97845-62-0 (mono-hydrochloride salt) |
Shelf Life | >2 years if stored properly |
Solubility | 1.7mg/ml Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/ Solubility in water at 20 °C: 1.7 mg/mL, pH 7 7.45e+00 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | BRL-39123; BRL 39123; BRL39123; VSA 671; VSA671; VSA-671; Penciclovir; Denavir, Vectavir and Fenivir. |
Reference | 1: An J, Li G, An T, Nie X. Indirect photochemical transformations of acyclovir 2: Schenkel F, Csajka C, Baglivo E, Kondo-Oestreicher M, Dayer P, Gex-Fabry M, 3: Semenkow SL, Johnson NM, Maggs DJ, Margulies BJ. Controlled release delivery 4: Thomasy SM, Covert JC, Stanley SD, Maggs DJ. Pharmacokinetics of famciclovir 5: Thomasy SM, Whittem T, Bales JL, Ferrone M, Stanley SD, Maggs DJ. 6: Brock AP, Isaza R, Hunter RP, Richman LK, Montali RJ, Schmitt DL, Koch DE, 7: Groth AD, Contreras MT, Kado-Fong HK, Nguyen KQ, Thomasy SM, Maggs DJ. In 8: Kanneti R, Bhavesh D, Paramar D, Shivaprakash R, Bhatt PA. Determination of 9: Prasse C, Wagner M, Schulz R, Ternes TA. Biotransformation of the antiviral 10: Yu A, Guo C, Zhou Y, Cao F, Zhu W, Sun M, Zhai G. Skin irritation and the 11: Tsujimura K, Yamada M, Nagata S, Yamanaka T, Nemoto M, Kondo T, Kurosawa M, 12: Zhu W, Guo C, Yu A, Gao Y, Cao F, Zhai G. Microemulsion-based hydrogel 13: Lv Q, Yu A, Xi Y, Li H, Song Z, Cui J, Cao F, Zhai G. Development and 14: Chen XS, Han GZ, Guo ZP, Lu NZ, Chen J, Wang JB; Penciclovir Multicenter 15: Lin L, Chen XS, Cui PG, Wang JB, Guo ZP, Lu NZ, Bi ZG, Jia H, Yang XY; 16: Raborn GW, Martel AY, Lassonde M, Lewis MA, Boon R, Spruance SL; Worldwide 17: Thomasy SM, Maggs DJ, Moulin NK, Stanley SD. Pharmacokinetics and safety of 18: Sarisky RT, Bacon TH, Boon RJ, Duffy KE, Esser KM, Leary J, Locke LA, Nguyen 19: Smith RL, Morroni J, Wilcox CL. Lack of effect of treatment with penciclovir 20: Spruance SL, Rea TL, Thoming C, Tucker R, Saltzman R, Boon R. Penciclovir |
PubChem Compound | 135398748 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume